

FTI-276 validation in p53 deleted cancer models

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Compound Focus: Fti 276

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Experimental Data on FTI-276 Efficacy

The table below consolidates key experimental findings from a pivotal study that validated FTI-276 in a p53-deleted cancer model [1].

Experimental Model	Genetic Features	Treatment	Key Experimental Readouts	Results & Conclusions
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| Human lung carcinoma xenograft in nude mice | K-Ras oncogenic mutation; p53 deletion [1] | FTI-276 [1] | • Tumor volume/growth [1] • Inhibition of Ras processing in vivo [1] | **Dose-dependent tumor growth blockade**; effect correlated with inhibition of Ras farnesylation [1]. | | Human lung carcinoma xenograft in nude mice | No Ras mutations [1] | FTI-276 [1] | • Tumor volume/growth [1] | **No significant tumor growth inhibition**; demonstrates selectivity for Ras-dependent tumors [1]. | | NIH 3T3 cells | Transformed with *ras* oncogene [1] | FTI-276 [1] | • Oncogenic signaling • Tumor growth in vivo [1] | **Inhibited** oncogenic signaling and tumor growth [1]. | | NIH 3T3 cells | Transformed with *raf* oncogene [1] | FTI-276 [1] | • Oncogenic signaling • Tumor growth in vivo [1] | **Did not inhibit** signaling or growth; confirms action is upstream at Ras [1]. |

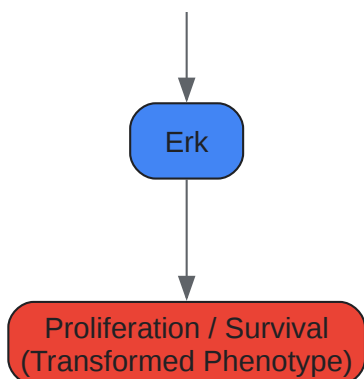
Detailed Experimental Protocol

The core validation study for FTI-276 used the following methodology [1]:

- **In Vivo Model:** Established human lung carcinoma tumors in nude mice. The test group had tumors with both a **K-Ras mutation and a p53 deletion**.
- **Compound Administration:** FTI-276 was administered to the mice. The specific dosage, route, and schedule for this experiment are detailed in the original 1995 paper.
- **Assessment of Efficacy:**
 - **Tumor Growth Measurement:** Tumor size or volume was monitored over time to assess the impact of FTI-276 on growth.
 - **Correlative Biology:** The inhibition of tumor growth was correlated with the **inhibition of Ras processing** within the tumors, confirming the compound's mechanism of action *in vivo*.

Mechanism of Action and Signaling Pathway

FTI-276 is a **CAAX peptidomimetic** designed to mimic the C-terminal end of the K-Ras4B protein [2]. It acts as a highly potent and selective competitive inhibitor of farnesyltransferase (FTase) [2]. The diagram below illustrates the Ras signaling pathway and where FTI-276 intervenes.



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This mechanism is critically important in models with **p53 deletion**. p53 is a key tumor suppressor that can induce apoptosis (programmed cell death) in response to cellular stress [3] [4]. When p53 is lost, cancer cells are often more resistant to cell death. However, research on FTIs has shown that they can **induce apoptosis and tumor regression even in the absence of functional p53**, as demonstrated in transgenic mouse models [5]. This p53-independent apoptosis is a key reason for the efficacy of FTI-276 in p53-deleted models.

Key Insights for Researchers

- **Selectivity Profile:** FTI-276 is noted for its high selectivity, with an IC₅₀ of 0.5 nM for human FTase and >100-fold selectivity over the related enzyme geranylgeranyltransferase-I (GGTase-I) [2]. This reduces the potential for off-target effects.
- **Research Use Considerations:** FTI-276 is the parent molecule of the ester prodrug FTI-277. The prodrug was designed to overcome potential thiol-based toxicity and may be more suitable for certain cell-based assays [2].
- **Broader Implication:** The successful use of FTI-276 in a model featuring two of the most common genetic alterations in human cancer (K-Ras mutation and p53 deletion) suggests that farnesyltransferase inhibition could be a beneficial strategy for a broad spectrum of human cancers with aberrant Ras function [1].

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